molecular formula C7H3Cl3O B1312254 2,4,6-Trichlorobenzaldehyde CAS No. 24473-00-5

2,4,6-Trichlorobenzaldehyde

Cat. No. B1312254
CAS RN: 24473-00-5
M. Wt: 209.5 g/mol
InChI Key: TWFSYIOOAAYYAL-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

2,4,6-Trichlorobenzaldehyde was prepared according to the procedure outlined in Synthesis 2008, 279. To a solution of 1,3,5-trichlorobenzene (10.0 g, 55.1 mmol) in THF (200 ml) at −78° C. was slowly added n-BuLi (1.6 M in hexanes, 34.4 ml, 55.1 mmol) over 20 min. The reaction mixture was stirred at −78° C. for 30 min then DMF (7.5 ml, 96.4 mmol) was added dropwise. The reaction was stirred at −78° C. for an additional 1.5 h then quenched with 3 N HCl (200 ml) and warmed to room temperature. The mixture was extracted with EtOAc. The organic layer was washed with sat NaHCO3 and brine then dried over MgSO4 and concentrated to afford 10.7 g (93%) of 2,4,6-trichlorobenzaldehyde as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.[Li]CCCC.CN([CH:18]=[O:19])C>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[CH:18]=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=CC(=C1)Cl)Cl
Step Two
Name
Quantity
34.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2,4,6-Trichlorobenzaldehyde was prepared
CUSTOM
Type
CUSTOM
Details
outlined in Synthesis 2008, 279
CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
over 20 min
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for an additional 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
then quenched with 3 N HCl (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with sat NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.